4-(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,2-trifluoroethyl) ether
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Overview
Description
4-(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,2-trifluoroethyl) ether is a complex organic compound featuring a unique combination of thieno, triazolo, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,2-trifluoroethyl) ether typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core through cyclization reactions. The key starting material, pyrazolopyrimidine, can be obtained by treating the formimidate derivative with hydrazine hydrate in ethanol
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-mediated synthesis and catalyst-free reactions have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,2-trifluoroethyl) ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl and trifluoroethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
4-(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,2-trifluoroethyl) ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,2-trifluoroethyl) ether involves inhibition of CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, this compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, known for its biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and exhibits comparable biological properties.
Uniqueness
4-(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,2,2-trifluoroethyl) ether is unique due to the presence of the trifluoroethyl group, which enhances its lipophilicity and potentially improves its pharmacokinetic properties. Additionally, the combination of thieno, triazolo, and pyrimidine rings contributes to its distinct chemical and biological profile.
Properties
Molecular Formula |
C18H15F3N4OS |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
11,12-dimethyl-4-[4-(2,2,2-trifluoroethoxymethyl)phenyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H15F3N4OS/c1-10-11(2)27-17-14(10)16-23-15(24-25(16)9-22-17)13-5-3-12(4-6-13)7-26-8-18(19,20)21/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
URQFOWZPLULIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)COCC(F)(F)F)C |
Origin of Product |
United States |
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